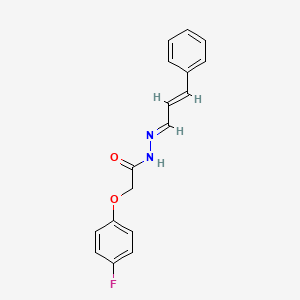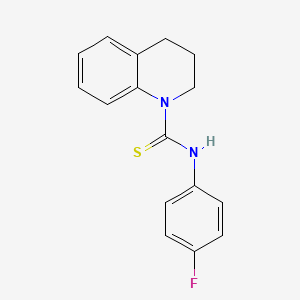
2-(4-biphenylyloxy)-N-(2-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related acetamide compounds often involves the reaction of specific phenols with chloroacetyl chloride in the presence of an organic solvent and a base. For example, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide synthesis involves the reaction of 4-chlorophenol on N-phenyl dichloroacetamide, prepared from dichloroacetyl chloride and aniline, using tetrahydrofuran (THF) as the solvent and anhydrous potassium carbonate as the base, yielding up to 75% of the desired product under optimized conditions (Tao Jian-wei, 2009).
Molecular Structure Analysis
The crystal structure analysis of similar acetamide derivatives reveals significant insights into their molecular configuration. For instance, compounds like 2-chloro-N-(2,4-dimethylphenyl)acetamide exhibit a specific conformation of the N—H bond syn to the ortho methyl group, with molecules linked into chains through intermolecular N—H⋯O hydrogen bonds, showcasing the typical geometric parameters of acetanilides (B. Gowda, S. Foro, H. Fuess, 2007).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives can lead to various products depending on the conditions and reactants involved. For instance, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines can yield 2-acylamino-3-arylamino-1,4-naphthoquinones or angular heterocyclic compounds, suggesting a versatile reactivity profile that depends significantly on the structural configuration of the reactants and the reaction conditions (N. Agarwal, R. Mital, 1976).
Physical Properties Analysis
The physical properties of acetamide derivatives, including "2-(4-biphenylyloxy)-N-(2-chlorophenyl)acetamide," can be inferred from related compounds. These properties are often characterized by their crystalline structure, melting points, solubility, and other physicochemical parameters. For example, 2-chloro-N-[4-(4-chlorophenoxy)phenoxy] acetamide exhibits specific crystalline properties and intermolecular interactions that contribute to its physical stability and reactivity (K. Saravanan et al., 2016).
Chemical Properties Analysis
The chemical properties of acetamide derivatives are closely related to their molecular structure and the presence of functional groups. These properties include reactivity towards nucleophiles and electrophiles, acidity or basicity of the amide group, and the potential for various chemical transformations. The chemical behavior in reactions, such as hydrolysis, isomerization, and cyclization, can be significantly influenced by the substituents on the phenyl rings and the nature of the solvent and reaction conditions (Maurice Fleury Bernard et al., 1986).
Aplicaciones Científicas De Investigación
Anticancer and Anti-inflammatory Applications
A compound structurally related to 2-(4-biphenylyloxy)-N-(2-chlorophenyl)acetamide, synthesized through a specific process, was analyzed for its anticancer properties through molecular docking analysis targeting the VEGFr receptor, indicating potential in anticancer research (Sharma et al., 2018). Furthermore, another study focused on the synthesis and in silico analysis of an indole acetamide derivative, showcasing its anti-inflammatory activity by targeting cyclooxygenase domains COX-1 and 2 (Al-Ostoot et al., 2020).
Potential Pesticide Applications
Research on derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, including compounds structurally similar to 2-(4-biphenylyloxy)-N-(2-chlorophenyl)acetamide, highlighted their potential as pesticides. X-ray powder diffraction characterized these compounds, underlining their potential utility in the development of new pesticides (Olszewska et al., 2008).
Supramolecular Assembly Influenced by Hydrogen Bonds
A study on the crystal structures of N-(2-chlorophenyl) acetamide (a compound with similarities to the target compound) showed how hydrogen bonds, specifically N–H···O and C–H···O, contribute to the formation of three-dimensional architectures. This research provides insights into the structural arrangement and potential applications in materials science (Hazra et al., 2014).
Nonlinear Optical Properties for Photonic Devices
Another significant area of application is in the development of photonic devices. Theoretical investigations into the nonlinear optical properties of crystalline acetamides, including those related to 2-(4-biphenylyloxy)-N-(2-chlorophenyl)acetamide, suggest their suitability for use in optical switches, modulators, and energy applications. This research highlights the potential of such compounds in advancing optical technologies (Castro et al., 2017).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-(4-phenylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c21-18-8-4-5-9-19(18)22-20(23)14-24-17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOJCJREQXZAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5542038.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542050.png)

![ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5542063.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542068.png)
![4-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5542071.png)
![3-[{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]-1,2-propanediol](/img/structure/B5542076.png)
![4-benzyl-5-butyl-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5542091.png)

![2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5542106.png)
![5,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5542117.png)
